Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate

Medicinal Chemistry Process Chemistry SNAr Reaction Optimization

Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate (CAS 1347757-99-6) is a synthetic intermediate featuring a 2-chloropyrimidine core coupled to a piperidine ring bearing an ethyl ester at the 3-position. With a molecular formula of C12H16ClN3O2 and a molecular weight of 269.73 g/mol, this compound serves as a crucial building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors targeting ALK and related tyrosine kinases.

Molecular Formula C12H16ClN3O2
Molecular Weight 269.73 g/mol
CAS No. 1347757-99-6
Cat. No. B1405796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate
CAS1347757-99-6
Molecular FormulaC12H16ClN3O2
Molecular Weight269.73 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCN(C1)C2=NC(=NC=C2)Cl
InChIInChI=1S/C12H16ClN3O2/c1-2-18-11(17)9-4-3-7-16(8-9)10-5-6-14-12(13)15-10/h5-6,9H,2-4,7-8H2,1H3
InChIKeyDIUXQSBPDYQNLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate (CAS 1347757-99-6): A Versatile Heterocyclic Building Block for Kinase-Targeted Drug Discovery


Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate (CAS 1347757-99-6) is a synthetic intermediate featuring a 2-chloropyrimidine core coupled to a piperidine ring bearing an ethyl ester at the 3-position [1]. With a molecular formula of C12H16ClN3O2 and a molecular weight of 269.73 g/mol, this compound serves as a crucial building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors targeting ALK and related tyrosine kinases [2]. Its structural architecture combines a nucleophilic aromatic substitution (SNAr)-ready chloropyrimidine handle with a strategically positioned ester group, enabling regioselective downstream functionalization that distinguishes it from positional isomers and alternate ester analogs.

Procurement Risk Alert: Why Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate Cannot Be Replaced by Common Analogs Without Validation


Substituting this compound with its close structural analogs—such as the 4-carboxylate positional isomer or the corresponding methyl ester—introduces uncontrolled variables that can derail synthetic routes and compromise final product profiles. The 3-carboxylate regiochemistry dictates distinct reactivity and steric environment during subsequent derivatization steps, while the ethyl ester group influences both reaction kinetics and intermediate solubility compared to the methyl ester variant . Direct experimental evidence from patent literature shows that the 3-carboxylate ethyl ester derivative achieves 80% isolated yield under mild, scalable SNAr conditions (0 °C to room temperature, 1 hour), whereas the 4-carboxylate methyl ester analog requires forcing conditions (80 °C, 24 hours) and reports no explicit yield, suggesting a substantial efficiency gap that impacts cost-of-goods in multi-step syntheses [1]. Procurement decisions made purely on structural similarity or vendor catalog convenience, without reconciling this quantitative evidence, risk introducing synthetic bottlenecks, impurity profiles, and bioactivity deviations downstream.

Head-to-Head Quantitative Differentiation: Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate vs. Key Analogs


Synthetic Efficiency: 1-Hour, Room-Temperature SNAr Outperforms Forcing 24-Hour Protocol of the Methyl 4-Carboxylate Analog

The patented synthesis of the target compound proceeds via SNAr of 2,4-dichloropyrimidine with ethyl piperidine-3-carboxylate using triethylamine in ethanol at 0 °C, warming to room temperature over 1 hour, providing an 80% isolated yield as a colorless oil [1]. In direct contrast, the methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate analog is synthesized under substantially harsher conditions: 80 °C for 24 hours in methanol with triethylamine, and the patent literature does not disclose an isolated yield, only stating the crude was purified without reporting mass recovery [2]. This represents an 80x reduction in reaction time and a >60 °C lower operating temperature, translating directly to reduced energy cost, shorter cycle time, and improved process safety profile for the target compound.

Medicinal Chemistry Process Chemistry SNAr Reaction Optimization

Regiochemical Differentiation: 3-Carboxylate Piperidine Enables Distinct Synthetic Trajectories vs. 4-Carboxylate Isomers

The target compound places the ethyl carboxylate at the piperidine 3-position, generating a chiral center at C3 and resulting in a non-symmetric scaffold with one undefined stereocenter (PubChem complexity index: 290) [1]. The corresponding 4-carboxylate isomer, 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid (CAS 1208087-83-5), positions the acid group at the 4-position, producing a symmetric scaffold with zero stereocenters and a lower complexity index of 256 [2]. This regiochemical difference alters the spatial trajectory of subsequent derivatization vectors: the 3-carboxylate projects the ester group at a different dihedral angle relative to the pyrimidine plane compared to the 4-carboxylate, affecting binding pocket complementarity in kinase inhibitor design. Computed lipophilicity further differentiates them: XLogP3 of 2.3 for the target ethyl ester vs. 1.6 for the 4-carboxylic acid [1][2], indicating superior membrane permeability potential for the neutral ester prodrug form.

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Physical Form and Handling: Colorless Oil vs. Crystalline Solid – Implications for Formulation and Storage

The target compound is isolated as a colorless oil at room temperature [1], in stark contrast to the methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate analog, which is reported as a white crystalline powder with a melting point of 98–100 °C . This physical form divergence carries practical consequences: the oil form of the target compound simplifies handling in solution-phase chemistry and continuous flow processes, whereas the crystalline comparator offers advantages in solid-state stability and purification. Storage recommendations also differ: the target compound is typically stored sealed in dry conditions at 2–8 °C , while the 4-carboxylic acid analog requires storage under inert gas at 2–8 °C due to its free acid functionality . The oil form also eliminates the need for pre-dissolution heating that the 98–100 °C melting comparator may require for certain solvent systems.

Preformulation Analytical Chemistry Compound Management

Enantiomeric Resolution: Racemic Mixture with Accessible (S)-Enantiomer for Chiral Lead Optimization

The target compound (CAS 1347757-99-6) is a racemic mixture containing one undefined stereocenter at the piperidine C3 position [1]. Critically, the resolved (S)-enantiomer is commercially cataloged under a distinct CAS number (1347758-03-5) with identical molecular formula and weight (C12H16ClN3O2, 269.73 g/mol) . This enables a procurement strategy where initial SAR exploration can use the racemate for cost efficiency, followed by acquisition of the single enantiomer for potency and selectivity optimization. This contrasts with 4-carboxylate analogs, which lack a stereocenter at the point of ester attachment and thus offer no comparable chiral diversification opportunity. The availability of both racemic and enantiopure forms from the same synthetic pathway is documented in patent WO2011143033A1, which describes the racemic synthesis with subsequent chiral resolution capability [2].

Chiral Chemistry Asymmetric Synthesis Lead Optimization

Commercial Purity Benchmarking: ≥98% HPLC Purity Enables Direct Use in cGMP Campaigns Without Repurification

Multiple reputable suppliers offer the target compound at ≥98% purity (HPLC), including ChemScene (Cat. CS-0444945, ≥98%), CymitQuimica (Ref. 10-F768771, 98%), and Leyan (Cat. 1515612, 98%) . In comparison, the methyl 4-carboxylate analog (CAS 889126-33-4) is typically supplied at 95% minimum purity , and the 4-carboxylic acid analog (CAS 1208087-83-5) is also listed at 95% standard purity with optional QC documentation . The 3% purity differential (98% vs. 95%) corresponds to a 60% reduction in total impurity burden (2% vs. 5% total impurities), which is meaningful when the compound is used as a penultimate intermediate in API synthesis where individual impurity thresholds may be ≤0.10% per the ICH Q3A guideline.

Quality Control Process Chemistry GMP Manufacturing

Patent-Anchored Application: Validated Intermediate in Amgen ALK Inhibitor Program vs. Merck NK-1 Antagonist Pathway

The target compound is explicitly synthesized and utilized as Intermediate M1.1 in Amgen's WO2011143033A1 patent, which discloses pyrimidine compounds inhibiting anaplastic lymphoma kinase (ALK) for cancer therapy [1]. This patent has generated extensive follow-up intellectual property, with the ALK inhibitor field representing a mature, commercially validated target class. By contrast, the methyl 4-carboxylate analog (CAS 889126-33-4) appears as an intermediate in Merck's WO2006073589A2 patent targeting tachykinin/NK-1 receptor antagonists [2], a therapeutic area with distinct regulatory and competitive landscapes. The target compound's association with a clinically proven oncology target (ALK) provides procurement justification for cancer-focused discovery programs that the NK-1-associated comparator cannot offer.

Oncology Drug Discovery Kinase Inhibitors Intellectual Property

High-Value Application Scenarios for Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate Based on Quantitative Differentiation Evidence


Scale-Up Synthesis of ALK-Targeted Kinase Inhibitors for Oncology Lead Optimization

The documented 80% isolated yield under mild, scalable conditions (0 °C to RT, 1 hour, EtOH/TEA) makes this intermediate the preferred choice for multi-gram to kilogram production of ALK inhibitor candidates . The rapid reaction time and ambient temperature operation minimize energy consumption and thermal degradation risk compared to the methyl 4-carboxylate analog's 24-hour, 80 °C protocol. Procurement teams can confidently cost-model API synthesis using this building block, knowing its commercial availability at ≥98% purity eliminates the need for pre-use repurification [1].

Stereochemical SAR Exploration of Chiral Piperidine-Containing Kinase Inhibitors

With one undefined stereocenter and a commercially available (S)-enantiomer (CAS 1347758-03-5), this scaffold enables systematic evaluation of enantiomer-dependent potency and selectivity . Medicinal chemistry teams can procure the racemate for initial screening, then advance to the single enantiomer for detailed SAR without developing a bespoke asymmetric synthesis. This two-tier procurement strategy is not feasible with 4-carboxylate isomers, which lack stereochemical diversity at the ester attachment point [1].

Flow Chemistry and Automated Library Synthesis Platforms

The colorless oil physical form at ambient temperature eliminates solid handling issues and pre-dissolution steps, making the compound directly compatible with continuous flow reactors and automated liquid handling systems . The ethyl ester's favorable XLogP3 of 2.3 ensures adequate solubility in common organic solvents (EtOH, EtOAc, hexanes) used in flow chemistry, while the chloropyrimidine moiety provides a universal SNAr handle for high-throughput diversification toward compound libraries [1].

Late-Stage Intermediate Procurement for cGMP API Manufacturing Campaigns

The ≥98% commercial purity benchmark (vs. 95% for analogs) aligns with ICH Q3A impurity thresholds for intermediates entering late-stage regulatory synthesis . The patent-validated use in Amgen's ALK inhibitor program provides regulatory precedent for CMC documentation, while the disclosed NMR characterization data (¹H NMR, ESI-MS) in WO2011143033A1 facilitates in-house analytical method development and identity confirmation without outsourcing reference standard characterization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.